molecular formula C11H8N6 B11613572 9H-1,3,3a,4,9,10-Hexaazacyclopenta[b]fluorene, 2-methyl-

9H-1,3,3a,4,9,10-Hexaazacyclopenta[b]fluorene, 2-methyl-

Cat. No.: B11613572
M. Wt: 224.22 g/mol
InChI Key: LJQYEVSJJSYDOW-UHFFFAOYSA-N
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Description

2-methyl-5H-[1,2,4]triazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of fused triazole and triazine rings, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H-[1,2,4]triazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with triethyl orthoformate and ammonium acetate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H-[1,2,4]triazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-methyl-5H-[1,2,4]triazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5H-[1,2,4]triazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-5H-[1,2,4]triazino[5,6-b]indole: Similar structure with an ethyl group instead of a methyl group.

    6-methyl-5H-[1,2,4]triazino[5,6-b]indole: Similar structure with a methyl group at a different position.

Uniqueness

2-methyl-5H-[1,2,4]triazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern and the resulting chemical properties.

Properties

Molecular Formula

C11H8N6

Molecular Weight

224.22 g/mol

IUPAC Name

13-methyl-8,10,12,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene

InChI

InChI=1S/C11H8N6/c1-6-12-11-14-10-9(16-17(11)15-6)7-4-2-3-5-8(7)13-10/h2-5H,1H3,(H,12,13,14,15)

InChI Key

LJQYEVSJJSYDOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)N=C3C(=N2)C4=CC=CC=C4N3

Origin of Product

United States

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